N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
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Description
N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
This compound interacts with its targets, EGFR and VEGFR-2, by binding to their active sites . This interaction inhibits the activity of these receptors, thereby preventing the downstream signaling pathways that promote cancer cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 by this compound affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and angiogenesis . By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound and its derivatives have been evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, and drug-likeness models . These compounds have shown strong electronic characteristics and met the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) and drug-likeness requirements without any violations of Lipinski’s rule of five . This suggests that these compounds have good bioavailability and are likely to be well-tolerated in the body .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation and survival, as well as the disruption of angiogenesis . These effects could potentially lead to the slowing or stopping of cancer growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can potentially interact with the compound and affect its action .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-24-13-8-6-12(7-9-13)10-18-16(22)11-21-17(23)14-4-2-3-5-15(14)19-20-21/h2-9H,10-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJQGSAWPYXNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325714 |
Source
|
Record name | N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831324 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
440331-97-5 |
Source
|
Record name | N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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